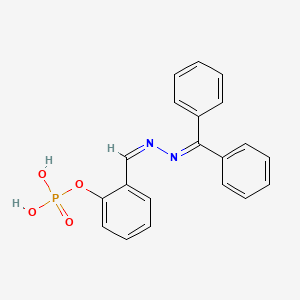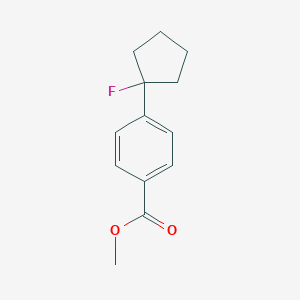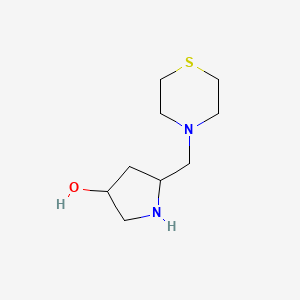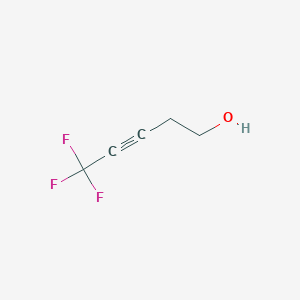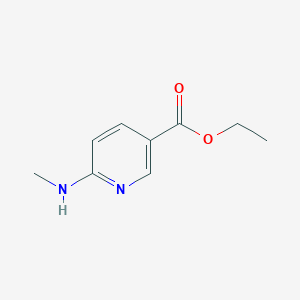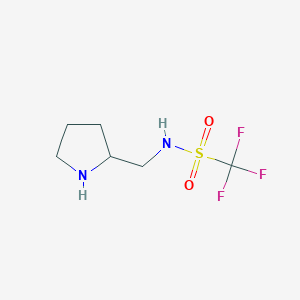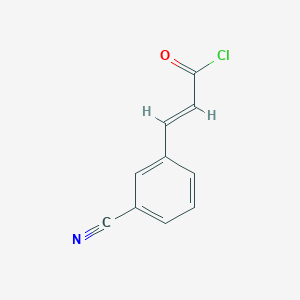
(E)-3-(3-cyanophenyl)acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-cyanophenyl)acryloyl chloride is an organic compound characterized by the presence of a cyanophenyl group attached to an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-cyanophenyl)acryloyl chloride typically involves the reaction of (E)-3-(3-cyanophenyl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
(E)-3-(3-cyanophenyl)acrylic acid+SOCl2→(E)-3-(3-cyanophenyl)acryloyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-cyanophenyl)acryloyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used.
Polymerization: Radical initiators or catalysts are often employed to facilitate the polymerization process.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Halogenated Compounds: Resulting from addition reactions with halogens.
Polymers: Produced through polymerization reactions.
Scientific Research Applications
(E)-3-(3-cyanophenyl)acryloyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers with specific properties, such as high thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of (E)-3-(3-cyanophenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-cyanophenyl)acryloyl chloride: Similar structure but with the cyano group in the para position.
(E)-3-(3-nitrophenyl)acryloyl chloride: Contains a nitro group instead of a cyano group.
(E)-3-(3-methoxyphenyl)acryloyl chloride: Contains a methoxy group instead of a cyano group.
Uniqueness
(E)-3-(3-cyanophenyl)acryloyl chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties to the molecule. This influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
(E)-3-(3-cyanophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)5-4-8-2-1-3-9(6-8)7-12/h1-6H/b5-4+ |
InChI Key |
KBFVBVGXHBHPOT-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


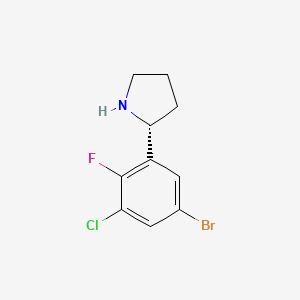
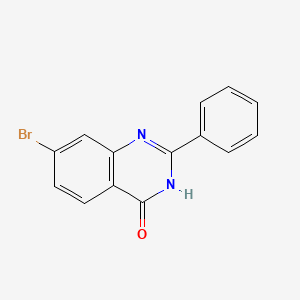
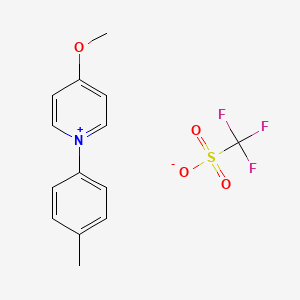
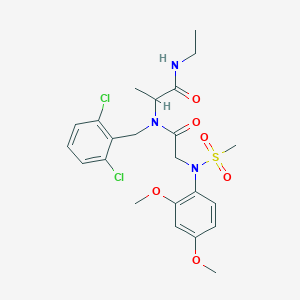
![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)
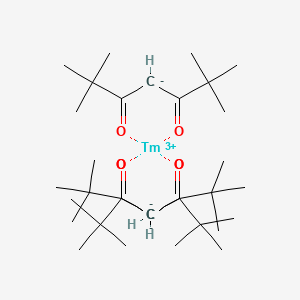
![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)
